(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone
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Overview
Description
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule that features a pyrazole ring substituted with a chlorophenylthio group and a p-tolylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution of a chlorophenylthio group onto the pyrazole ring, often using a chlorophenylthiol and a suitable base.
Attachment of the p-tolylmethanone moiety: This can be done through a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(m-tolyl)methanone
- (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(o-tolyl)methanone
Uniqueness
The uniqueness of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the p-tolyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-6-15(7-5-12)19(23)22-14(3)18(13(2)21-22)24-17-10-8-16(20)9-11-17/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOWYQZJYGWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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